Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrazine ring, which is further substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl₄), to form an intermediate compound . This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the thiophene and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiophene and pyrazine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function . The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-substituted thiophenes and 2,3,4-trisubstituted thiophenes share structural similarities and exhibit various biological activities.
Pyrazine Derivatives: Pyrazine-based compounds are known for their antimicrobial and anticancer properties.
Uniqueness
Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate is unique due to its combination of a benzoate ester, pyrazine ring, and thiophene moiety. This unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(3-thiophen-2-ylpyrazin-2-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-18(23)13-6-4-12(5-7-13)17(22)21-11-14-16(20-9-8-19-14)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZPJGXZXXEDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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